Ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate
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Description
Ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate is a compound that falls within the category of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential therapeutic applications. The compound is closely related to various synthesized pyrimidine derivatives that have been studied for their pharmacological activities, including their potential as antitumor agents, cardiotonic agents, and antioxidants .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, or the condensation of different starting materials like aryl aldehydes, ethyl acetoacetate, and urea or thiourea . For instance, the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids involves the attachment of various pyridyl groups to the core pyrimidine structure . These synthetic routes typically aim to introduce functional groups that can enhance the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule . The crystal structures can reveal important aspects of the compound's conformation and how it may interact with biological targets. Quantum chemical analysis and density functional theory calculations are also employed to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, saponification, and decarboxylation, to yield new compounds with different properties . These reactions are often used to modify the core structure and introduce new functional groups that can alter the compound's biological activity or pharmacokinetic profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the pyrimidine ring. Spectroscopic methods like FT-IR, NMR, and mass spectrometry are used to characterize these compounds and confirm their structures . Additionally, computational studies can provide insights into properties like nonlinear optical behavior and molecular electrostatic potential, which may have implications for the compound's reactivity and interactions with biological targets .
Scientific Research Applications
Synthesis and Pharmacological Activities
Ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate has been explored for its synthesis and pharmacological activities. Notably, it demonstrated positive inotropic activity, although less potent than milrinone, and showed potential in anti-inflammatory, analgesic, and hypotensive applications (Mosti et al., 1994).
Cardiotonic Activity
Research focused on its cardiotonic activity revealed that certain derivatives of this compound exhibit appreciable positive inotropic activity, though not as significant as milrinone, a known cardiotonic agent (Mosti et al., 1992).
Crystal Structure Analysis
The crystal structure of ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate has been determined, contributing to the understanding of its molecular conformation and potential interactions (Yang, 2009).
Synthesis of Novel Compounds
This compound also serves as a precursor in the synthesis of various novel compounds, like pyrimido[1,2-a]pyrimidines, under specific conditions such as microwave irradiation and solvent-free environments (Eynde et al., 2001).
Antimicrobial Studies
Ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate has also been used in the synthesis of compounds for antimicrobial studies, highlighting its potential in developing new antimicrobial agents (Balogh et al., 1980).
properties
IUPAC Name |
ethyl 6-oxo-2-pyridin-3-yl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGUYCSJQIAQIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347177 |
Source
|
Record name | ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
CAS RN |
34750-63-5 |
Source
|
Record name | ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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